molecular formula C19H19NO2S B14063400 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole CAS No. 102210-79-7

1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole

Cat. No.: B14063400
CAS No.: 102210-79-7
M. Wt: 325.4 g/mol
InChI Key: AGBMIQGRSZDLGE-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzenesulfonyl group and a 3-methylbut-2-en-1-yl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the sulfonylation of 1H-indole with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting 1-(benzenesulfonyl)-1H-indole can then be alkylated with 3-methylbut-2-en-1-yl bromide under basic conditions to yield the final product.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential effects on biological systems.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it shows activity against specific biological targets.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole depends on its interaction with molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The indole core can also interact with various biological molecules, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar compounds to 1-(Benzenesulfonyl)-3-(3-methylbut-2-en-1-yl)-1H-indole include other sulfonylated indoles and indole derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. For example:

    1-(Benzenesulfonyl)-1H-indole: Lacks the 3-methylbut-2-en-1-yl group, which may affect its reactivity and biological activity.

    1-(Tosyl)-3-(3-methylbut-2-en-1-yl)-1H-indole: Contains a tosyl group instead of a benzenesulfonyl group, which may influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and potential biological activity.

Properties

CAS No.

102210-79-7

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(3-methylbut-2-enyl)indole

InChI

InChI=1S/C19H19NO2S/c1-15(2)12-13-16-14-20(19-11-7-6-10-18(16)19)23(21,22)17-8-4-3-5-9-17/h3-12,14H,13H2,1-2H3

InChI Key

AGBMIQGRSZDLGE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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